

Disperse Red 91 vs. Disperse Red 60: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 91*

Cat. No.: *B076703*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of two widely used anthraquinone-based disperse dyes: **Disperse Red 91** and Disperse Red 60. This analysis is intended to assist researchers and scientists in selecting the appropriate dye for their specific applications, with a focus on their performance in dyeing synthetic fibers, particularly polyester.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior in various applications. Both dyes belong to the anthraquinone class, known for their good light fastness.[\[1\]](#)

Property	Disperse Red 91	Disperse Red 60
C.I. Name	Disperse Red 91	Disperse Red 60
CAS Number	12236-10-1	17418-58-5[2]
Molecular Structure	Anthraquinone	Anthraquinone[2]
Molecular Formula	C ₂₀ H ₂₁ NO ₅ [3]	C ₂₀ H ₁₃ NO ₄ [2]
Molecular Weight	355.38 g/mol	331.327 g/mol [2]
Appearance	Blue light pink powder	Dark red solid[2]
Solubility	Insoluble in water[4]	Insoluble in water, soluble in dichloromethane[2]

Performance Characteristics on Polyester

The performance of a disperse dye is evaluated based on several key parameters, primarily its fastness properties on the substrate. The following table summarizes the available data for **Disperse Red 91** and Disperse Red 60 on polyester fabric. It is important to note that the data is compiled from different sources and may have been obtained under varying experimental conditions.

Performance Parameter	Disperse Red 91	Disperse Red 60
Light Fastness	6-7	4-6[3]
Wash Fastness	4-5 (Fading), 4 (Staining)	4-5[3]
Sublimation Fastness	-	2-3[3]
Ironing Fastness	4-5 (Fading), 3-4 (Staining)	-
Perspiration Fastness	5 (Fading), 5 (Staining)	-
Rubbing Fastness	-	3-4[3]

Dyeing Efficiency and Thermal Stability

The efficiency of the dyeing process and the thermal stability of the dyes are critical factors in their application. Disperse dyes are typically applied to polyester at high temperatures (around 130°C) to facilitate dye uptake by the fiber.[\[5\]](#)

Disperse Red 60 has been studied in the context of its dyeing properties on polyester fabric at different pH levels, with results showing that the pH of the dye bath does not significantly affect its lifting power.[\[6\]](#) Both **Disperse Red 91** and Disperse Red 60 are anthraquinone dyes, which are generally known for their good thermal stability, with decomposition often occurring above 250°C.[\[7\]](#) Improved sublimation fastness in anthraquinone dyes can be achieved by increasing the molecular size and incorporating additional hydrophobic groups.[\[8\]](#) For instance, Disperse Red 92 is a derivative of Disperse Red 60 with improved sublimation fastness.[\[9\]](#)

Experimental Protocols

Standardized experimental protocols are essential for the accurate assessment and comparison of dye performance. Below are detailed methodologies for key experiments used to evaluate disperse dyes.

Light Fastness Testing

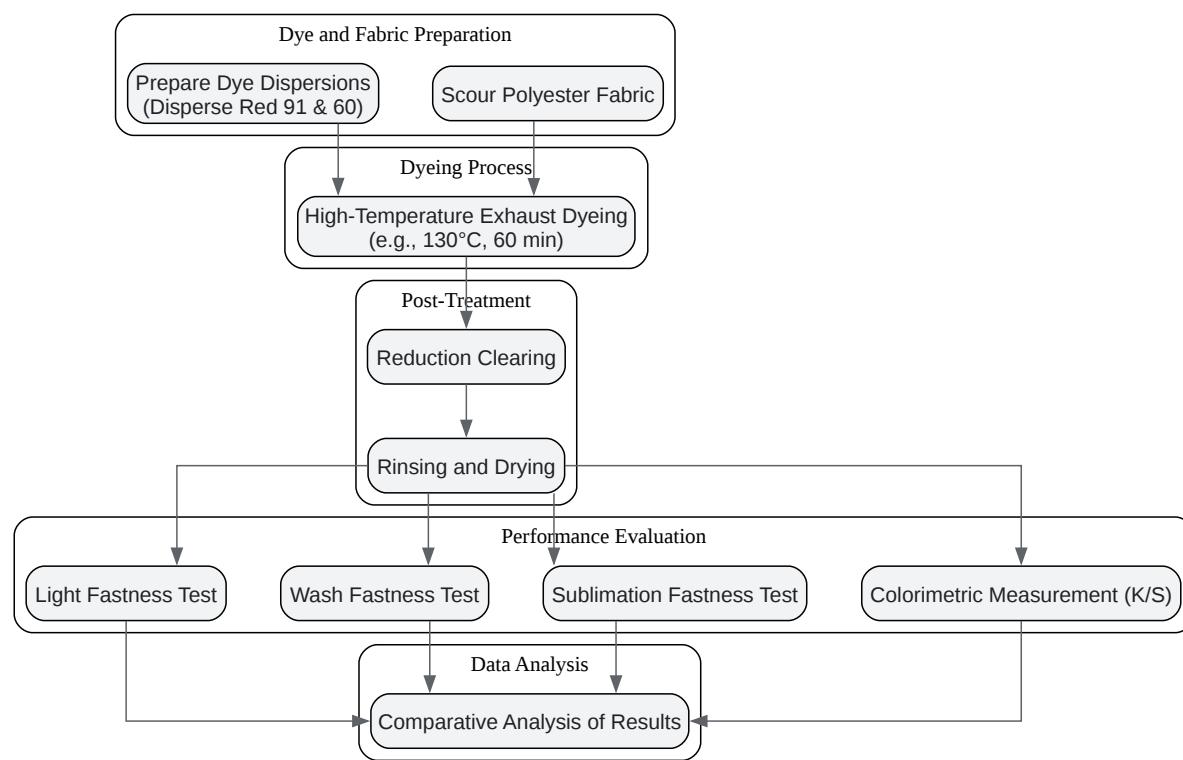
This test determines the resistance of the dyed material to the fading effects of light.

- Apparatus: Xenon arc lamp, Blue Wool standards (scale 1-8), Grey Scale for assessing color change.
- Procedure:
 - A specimen of the dyed fabric is exposed to the light from a xenon arc lamp under controlled conditions.
 - Simultaneously, a set of Blue Wool standards is exposed.
 - The exposure continues until a specified level of fading is observed on the sample.
 - The light fastness is rated by comparing the change in color of the specimen with the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[\[10\]](#)

Wash Fastness Testing

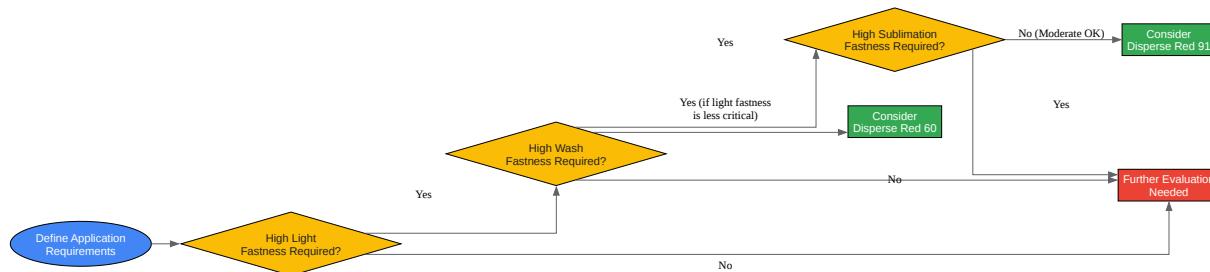
This test evaluates the resistance of the color to laundering.

- Apparatus: Launder-Ometer or similar washing machine, multifiber adjacent fabric, Grey Scale for assessing color change and staining.
- Procedure:
 - A specimen of the dyed fabric is stitched together with a multifiber fabric containing different fiber types (e.g., cotton, nylon, polyester).
 - The composite sample is washed in a standardized detergent solution at a specified temperature and time.
 - After washing and drying, the change in color of the dyed specimen is assessed using the Grey Scale for color change.
 - The degree of staining on each fiber of the multifiber fabric is assessed using the Grey Scale for staining.[10]


Sublimation Fastness Testing

This test measures the resistance of the dye to sublimation (vaporizing when heated).

- Apparatus: Heat press, undyed polyester fabric, Grey Scale for assessing staining.
- Procedure:
 - A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.
 - The assembly is placed in a heat press at a specified temperature (e.g., 180°C, 200°C) for a set time (e.g., 30 seconds).
 - After heating, the degree of staining on the undyed fabrics is assessed using the Grey Scale for staining.[10]


Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in comparing and selecting disperse dyes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the comparative performance analysis of disperse dyes on polyester fabric.

[Click to download full resolution via product page](#)

Caption: A logical decision-making process for selecting between **Disperse Red 91** and Disperse Red 60 based on performance needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. Disperse Red 60 - Wikipedia [en.wikipedia.org]
- 3. betakim.com.tr [betakim.com.tr]

- 4. textilelearner.net [textilelearner.net]
- 5. researchgate.net [researchgate.net]
- 6. The Dyeing Properties Of Disperse Red 60 In Different PH Value - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. aatcc.org [aatcc.org]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Disperse Red 91 vs. Disperse Red 60: A Comparative Performance Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076703#disperse-red-91-vs-disperse-red-60-a-comparative-performance-analysis\]](https://www.benchchem.com/product/b076703#disperse-red-91-vs-disperse-red-60-a-comparative-performance-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com